2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Brand Name: Vulcanchem
CAS No.: 912791-51-6
VCID: VC11915844
InChI: InChI=1S/C19H16N2O3S/c1-2-23-13-7-3-6-12(9-13)17-20-18-14(19(25)21-17)10-11-5-4-8-15(22)16(11)24-18/h3-9,22H,2,10H2,1H3,(H,20,21,25)
SMILES: CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol

2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

CAS No.: 912791-51-6

Cat. No.: VC11915844

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione - 912791-51-6

Specification

CAS No. 912791-51-6
Molecular Formula C19H16N2O3S
Molecular Weight 352.4 g/mol
IUPAC Name 2-(3-ethoxyphenyl)-9-hydroxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C19H16N2O3S/c1-2-23-13-7-3-6-12(9-13)17-20-18-14(19(25)21-17)10-11-5-4-8-15(22)16(11)24-18/h3-9,22H,2,10H2,1H3,(H,20,21,25)
Standard InChI Key IBZGQMUPUDBQQG-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O
Canonical SMILES CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O

Introduction

The compound 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic molecule belonging to the class of chromeno-pyrimidine derivatives. It features a unique structure characterized by a chromeno framework fused with a pyrimidine ring, along with ethoxy and hydroxyl functional groups. These functional groups contribute to its potential biological activity and chemical reactivity.

Synthesis

The synthesis of 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. Starting materials might include 3-ethoxyphenol and derivatives of chromeno-pyrimidines. The synthesis may involve techniques such as halogenation, etherification, and cyclization processes, similar to those used for related chromeno-pyrimidine compounds.

Biological Activity

Compounds within the chromeno-pyrimidine class have been reported to exhibit significant biological activities, including antimicrobial and anticancer properties . The specific biological activity of 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione would depend on its interactions with biological targets such as enzymes or receptors.

Analytical Techniques

To confirm the structural integrity and purity of this compound, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are typically employed .

Applications

The primary applications of chromeno-pyrimidine derivatives lie within medicinal chemistry, particularly in drug development. These compounds are researched for their potential therapeutic uses due to their bioactive properties .

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightFunctional GroupsBiological Activity
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thioneC17H16BrN2O3SApproximately 396.29 g/molBromo, methoxy, ethoxyAntimicrobial, anticancer
2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thioneC19H16N2O4S368.41 g/molHydroxyl, methoxyMedicinal properties
2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thioneExpected: C18H18N2O3SApproximately 350-360 g/molEthoxy, hydroxylPotential antimicrobial, anticancer

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator